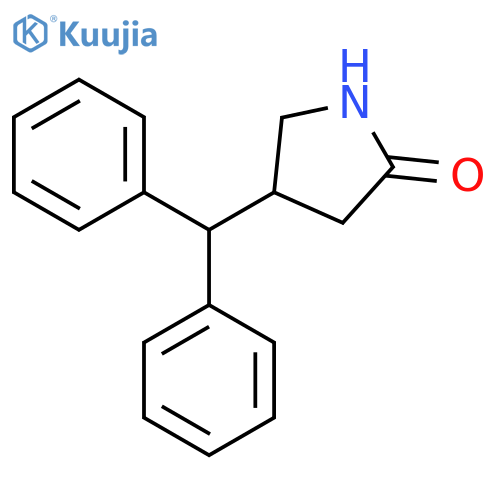

Cas no 71874-59-4 (4-(Diphenylmethyl)pyrrolidin-2-one)

4-(Diphenylmethyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- EN300-1862742

- 4-(diphenylmethyl)pyrrolidin-2-one

- SCHEMBL11503541

- 71874-59-4

- 4-(Diphenylmethyl)pyrrolidin-2-one

-

- インチ: 1S/C17H17NO/c19-16-11-15(12-18-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)

- InChIKey: MILRUXCVZLYLTB-UHFFFAOYSA-N

- SMILES: O=C1CC(CN1)C(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- 精确分子量: 251.131014166g/mol

- 同位素质量: 251.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 284

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 29.1Ų

4-(Diphenylmethyl)pyrrolidin-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862742-2.5g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 2.5g |

$1509.0 | 2023-09-18 | ||

| Enamine | EN300-1862742-10.0g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1862742-10g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 10g |

$3315.0 | 2023-09-18 | ||

| Enamine | EN300-1862742-0.5g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 0.5g |

$739.0 | 2023-09-18 | ||

| Enamine | EN300-1862742-0.25g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 0.25g |

$708.0 | 2023-09-18 | ||

| Enamine | EN300-1862742-1.0g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1862742-0.05g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 0.05g |

$647.0 | 2023-09-18 | ||

| Enamine | EN300-1862742-5.0g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1862742-0.1g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 0.1g |

$678.0 | 2023-09-18 | ||

| Enamine | EN300-1862742-5g |

4-(diphenylmethyl)pyrrolidin-2-one |

71874-59-4 | 5g |

$2235.0 | 2023-09-18 |

4-(Diphenylmethyl)pyrrolidin-2-one 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

4-(Diphenylmethyl)pyrrolidin-2-oneに関する追加情報

Chemical Profile of 4-(Diphenylmethyl)pyrrolidin-2-one (CAS No. 71874-59-4)

4-(Diphenylmethyl)pyrrolidin-2-one, identified by its Chemical Abstracts Service (CAS) number 71874-59-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a pyrrolidinone core substituted with a diphenylmethyl group, making it a structurally intriguing molecule with potential applications in medicinal chemistry and material science. The compound's unique framework, combining a nitrogen-containing heterocycle with an aromatic side chain, has garnered attention for its synthetic versatility and biological activity.

The synthesis of 4-(Diphenylmethyl)pyrrolidin-2-one typically involves multi-step organic transformations, often starting from readily available precursors such as pyrrolidinone derivatives and benzyl halides or Grignard reagents. The introduction of the diphenylmethyl group via Friedel-Crafts acylation or nucleophilic substitution reactions is a common strategy. Recent advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the preparation of the compound with higher yields and purity. These developments are particularly relevant in the context of large-scale pharmaceutical production, where cost-effective and sustainable synthetic routes are essential.

From a structural perspective, 4-(Diphenylmethyl)pyrrolidin-2-one exhibits characteristics that make it a valuable scaffold for drug discovery. The pyrrolidinone moiety is known to be present in numerous bioactive molecules, including protease inhibitors and kinase modulators. The diphenylmethyl group, on the other hand, can contribute to hydrophobic interactions and stabilize certain conformations, which may enhance binding affinity to biological targets. This combination has led to its exploration as a lead compound in the development of therapeutic agents targeting various diseases.

In recent years, computational chemistry and molecular modeling have played a crucial role in understanding the potential biological activity of 4-(Diphenylmethyl)pyrrolidin-2-one. Studies using virtual screening and docking simulations have identified possible interactions with enzymes and receptors relevant to neurological disorders, cancer, and inflammation. For instance, preliminary research suggests that derivatives of this compound may inhibit specific proteases involved in pathogenic pathways. Such findings underscore the importance of 4-(Diphenylmethyl)pyrrolidin-2-one as a chemical probe for further pharmacological investigation.

The pharmaceutical industry has been particularly interested in exploring analogs of 4-(Diphenylmethyl)pyrrolidin-2-one due to its perceived druggability. Modifications to the core structure, such as substituting the diphenylmethyl group with other aromatic or heteroaromatic systems, can lead to compounds with altered pharmacokinetic properties and novel mechanisms of action. Additionally, exploring different ring sizes or substituents on the pyrrolidinone ring can further diversify the chemical space available for medicinal chemists. These modifications are often guided by high-throughput screening (HTS) data and structure-activity relationship (SAR) studies.

One notable area of research involving derivatives of 4-(Diphenylmethyl)pyrrolidin-2-one is in the treatment of neurological disorders. The pyrrolidinone scaffold is found in several FDA-approved drugs used for conditions such as Alzheimer's disease and Parkinson's disease. By leveraging this scaffold and incorporating it into new molecules like those derived from 4-(Diphenylmethyl)pyrrolidin-2-one, researchers aim to develop more effective treatments that target underlying pathophysiological mechanisms. Preclinical studies have shown promise in models of neurodegeneration, where these derivatives exhibit protective effects against oxidative stress and neurotoxicity.

Another emerging application of 4-(Diphenylmethyl)pyrrolidin-2-one is in materials science. The compound's ability to form stable complexes with other molecules makes it useful as a ligand or intermediate in coordination chemistry. Researchers have explored its use in designing metal-organic frameworks (MOFs) and supramolecular assemblies that have potential applications in catalysis, gas storage, and separation technologies. The aromaticity provided by the diphenylmethyl group enhances π-stacking interactions, which can be exploited to create materials with specific electronic or optical properties.

The environmental impact of synthesizing and handling 4-(Diphenylmethyl)pyrrolidin-2-one is also an area of growing interest. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For example, biocatalytic methods using enzymes or microbial systems have been investigated as alternatives to traditional chemical transformations. These approaches not only align with regulatory pressures but also contribute to cost savings by improving process efficiency.

In conclusion,4-(Diphenylmethyl)pyrrolidin-2-one (CAS No. 71874-59-4) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it an attractive scaffold for drug discovery, while its applications in materials science offer innovative solutions for modern technological challenges. As research continues to uncover new applications for this compound,4-(Diphenylmethyl)pyrролидин-2-one is poised to remain at the forefront of scientific exploration.

71874-59-4 (4-(Diphenylmethyl)pyrrolidin-2-one) Related Products

- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)

- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)

- 2068-83-9(rac 3-Hydroxyisobutyric Acid)

- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)

- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)

- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)

- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)

- 464221-85-0(2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)